Product packaging for 4-chloro-3-(1H-imidazol-4-yl)pyridine(Cat. No.:)

4-chloro-3-(1H-imidazol-4-yl)pyridine

Cat. No.: B12833158
M. Wt: 179.60 g/mol
InChI Key: JSMNNJQSHYSONG-UHFFFAOYSA-N
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Description

4-Chloro-3-(1H-imidazol-4-yl)pyridine (CAS 790262-76-9) is a high-value heterocyclic compound serving as a versatile synthon in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 6 ClN 3 and a molecular weight of 179.61 g/mol, this molecule integrates two privileged structures: a chloropyridine and an imidazole ring . This combination makes it a promising building block for the development of novel biologically active molecules. The imidazole scaffold is a fundamental component in numerous approved therapeutics and is known for its broad range of chemical and biological properties . It is a key structural motif in natural products like histidine and histamine, and is present in drugs with antifungal, antibacterial, antihypertensive, and antitumor activities . The presence of both the imidazole ring and the chloropyridine group in a single entity is of significant interest. The chlorine atom at the 4-position of the pyridine ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create diverse chemical libraries . This compound is particularly relevant in the exploration of chlorine-containing pharmaceuticals, a rapidly growing field where more than 250 FDA-approved drugs contain chlorine atoms . Its predicted physical properties include a density of 1.366 g/cm³ and a high boiling point of approximately 407.4°C, indicating its thermal stability for various synthetic applications . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClN3 B12833158 4-chloro-3-(1H-imidazol-4-yl)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClN3

Molecular Weight

179.60 g/mol

IUPAC Name

4-chloro-3-(1H-imidazol-5-yl)pyridine

InChI

InChI=1S/C8H6ClN3/c9-7-1-2-10-3-6(7)8-4-11-5-12-8/h1-5H,(H,11,12)

InChI Key

JSMNNJQSHYSONG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)C2=CN=CN2

Origin of Product

United States

Chemical Reactivity and Derivatization Pathways of 4 Chloro 3 1h Imidazol 4 Yl Pyridine

Reactivity of the Chloro Substituent

The primary point of reactivity on the pyridine (B92270) ring of 4-chloro-3-(1H-imidazol-4-yl)pyridine is the carbon atom bearing the chloro substituent. The electron-withdrawing nature of the pyridine nitrogen atom enhances the susceptibility of the C4-position to nucleophilic attack, making the chloro group a good leaving group.

Nucleophilic Substitution Reactions

The chloro group at the 4-position of the pyridine ring is amenable to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols. The reaction typically proceeds by the attack of a nucleophile at the C4-position, followed by the displacement of the chloride ion. The reactivity can be influenced by the reaction conditions, such as temperature, solvent, and the nature of the nucleophile. For instance, the displacement of a chloro group on a pyridine ring can be readily achieved with various amines to form amino-pyridine derivatives. This type of transformation is fundamental in the synthesis of biologically active molecules.

Functionalization of the Pyridine Ring

Beyond nucleophilic substitution, the pyridine ring can be further functionalized using modern synthetic methodologies, most notably through transition metal-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org In the context of this compound, the chloro substituent serves as a handle for these transformations, enabling the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C4-position. acs.org The Suzuki-Miyaura reaction, which couples an organoboron reagent (like a boronic acid or ester) with an organic halide, is particularly effective. organic-chemistry.orgresearchgate.net

The success of these couplings often depends on the choice of palladium catalyst, ligand, and base. organic-chemistry.orgacs.org For chloropyridines, which can be less reactive than their bromo or iodo counterparts, the use of electron-rich and sterically hindered phosphine (B1218219) ligands, such as 2-(dicyclohexylphosphino)biphenyl, can be crucial for achieving good yields. acs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines
CatalystLigandBaseSolventTemperatureReference
Pd(OAc)₂PCy₃K₃PO₄Toluene100 °C organic-chemistry.org
Pd/CPPh₃K₂CO₃DMFReflux acs.org
PdCl₂(dppf)-Na₂CO₃DME/H₂O80 °C researchgate.net
Pd-CataCXium A-G3CataCXium ATMSOKDMERoom Temp nih.gov

Derivatization at Imidazole (B134444) Nitrogen Atoms

The imidazole ring of this compound possesses two nitrogen atoms, offering further sites for derivatization. The NH proton of the imidazole is acidic and can be removed by a base, allowing for subsequent alkylation or arylation. nih.gov The regioselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

N-alkylation is a common modification, typically achieved by treating the substrate with an alkyl halide in the presence of a base such as potassium carbonate or cesium carbonate. researchgate.netresearchgate.net The use of phase-transfer catalysts can also facilitate this transformation. researchgate.net Similarly, N-arylation can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides. acs.org These modifications are crucial for modulating the physicochemical properties and biological activity of the resulting compounds. For instance, regioselective alkylation of related 3-(1H-imidazol-4-yl)pyridine systems has been achieved, highlighting the feasibility of this approach. researchgate.net

Strategies for Introducing Diverse Substituents

A comprehensive strategy for diversifying the this compound scaffold involves a combination of the reactions described above. A typical synthetic sequence might begin with the functionalization of the pyridine ring via palladium-catalyzed cross-coupling, followed by derivatization of the imidazole nitrogen.

For example, a Suzuki-Miyaura reaction could be used to introduce a substituted aryl group at the C4-position. The resulting 4-aryl-3-(1H-imidazol-4-yl)pyridine could then undergo N-alkylation or N-arylation at the imidazole ring. This modular approach allows for the systematic exploration of the chemical space around the core scaffold. The order of these reactions can be interchanged to access different isomers or to accommodate the compatibility of various functional groups.

Pathways to More Complex Heterocyclic Frameworks

The structure of this compound is a precursor for the synthesis of more complex, fused heterocyclic systems. A key transformation is the formation of imidazo[4,5-c]pyridines, which are structural isomers of purines and often exhibit significant biological activity. acs.orgnih.gov

One common pathway involves the introduction of an amino group at the C4-position via nucleophilic substitution of the chloro group. Subsequent intramolecular cyclization, often facilitated by a one-carbon synthon like an aldehyde or orthoformate, can then form the fused imidazole ring, leading to the imidazo[4,5-c]pyridine core. acs.orgnih.gov Alternatively, palladium-catalyzed amidation followed by cyclization offers another route to these important heterocyclic systems. nih.gov These strategies demonstrate how this compound can serve as a key intermediate in the construction of elaborate, polycyclic molecules of pharmaceutical interest. researchgate.netresearchgate.net

Theoretical and Computational Investigations on 4 Chloro 3 1h Imidazol 4 Yl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. tandfonline.com This method is used to analyze various molecular properties by focusing on the electron density, offering a balance between accuracy and computational cost. For 4-chloro-3-(1H-imidazol-4-yl)pyridine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or cc-pvdz, are foundational for a detailed molecular analysis. bas.bgtandfonline.comresearchgate.net

Geometry Optimization

The initial step in most computational studies is geometry optimization, which seeks to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. nih.gov This process minimizes the total energy of the molecule, providing key structural parameters. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles between the constituent atoms of the pyridine (B92270) and imidazole (B134444) rings.

The results from geometry optimization are crucial as they form the basis for all subsequent calculations, including vibrational frequencies and electronic properties. nih.gov The optimized structure corresponds to a local minimum on the potential energy surface, which is confirmed when no imaginary frequencies are found in the subsequent vibrational analysis. The accuracy of these calculated parameters is often validated by comparison with experimental data from techniques like X-ray crystallography, where available.

Table 1: Illustrative Data from Geometry Optimization This table demonstrates the type of data obtained from geometry optimization studies. Specific values for this compound would require a dedicated computational study.

ParameterAtom(s) InvolvedCalculated Value (Å or °)
Bond Length C-ClValue
C-N (Pyridine)Value
C-C (Ring Junction)Value
N-H (Imidazole)Value
Bond Angle Cl-C-CValue
C-N-C (Pyridine)Value
C-N-C (Imidazole)Value
Dihedral Angle Pyridine-ImidazoleValue

Harmonic Vibrational Frequency Simulations

Following geometry optimization, harmonic vibrational frequency simulations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations are not only vital for confirming that the optimized structure is a true energy minimum but also for assigning the vibrational modes observed in experimental spectra. researchgate.net

For this compound, these simulations would calculate the frequencies of fundamental vibrations, such as C-H stretching, C-N stretching, ring deformation modes, and the C-Cl stretching vibration. Comparing the computed spectrum with an experimental one allows for a detailed understanding of the molecule's vibrational behavior.

Potential Energy Distribution (PED) Analysis

While frequency calculations provide the wavenumbers for vibrational modes, assigning these frequencies to specific atomic motions can be complex, especially in molecules with low symmetry. Potential Energy Distribution (PED) analysis is a computational technique used to make unambiguous assignments of vibrational bands. researchgate.net

PED analysis quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. This allows researchers to confidently label a calculated frequency as, for example, "70% C-Cl stretch and 20% C-C-N bend," providing a precise description of the molecular motion.

Electronic Structure Analysis

The analysis of the electronic structure reveals how electrons are distributed within the molecule and how this distribution influences its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.comorientjchem.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. irjweb.comresearchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is needed for electronic transitions. rsc.org

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions to identify the likely centers of electron donation and acceptance. The presence of electronegative nitrogen and chlorine atoms, along with the aromatic π-systems, would significantly influence the character and localization of these orbitals. researchgate.netresearchgate.net

Table 2: Key Parameters from FMO Analysis This table outlines the typical quantum chemical descriptors derived from HOMO-LUMO energies.

ParameterFormulaDescription
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. researchgate.net
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule.
Absolute Electronegativity (χ) (I + A) / 2Describes the tendency of the molecule to attract electrons.
Absolute Hardness (η) (I - A) / 2Measures the resistance to change in electron distribution or charge transfer.
Absolute Softness (σ) 1 / ηThe reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω) χ² / (2η)A measure of the molecule's ability to act as an electrophile.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It illustrates the charge distribution on the molecule's surface using a color scale. researchgate.net

Red/Yellow Regions: These indicate areas of negative electrostatic potential, which are electron-rich. These sites are prone to attack by electrophiles and are associated with lone pairs of electronegative atoms. irjweb.com

Blue Regions: These represent areas of positive electrostatic potential, which are electron-poor. These sites are susceptible to attack by nucleophiles.

Green Regions: These indicate areas of neutral potential.

For this compound, an MEP map would likely show significant negative potential (red/yellow) around the nitrogen atoms of both the pyridine and imidazole rings, as well as the chlorine atom, due to their high electronegativity. researchgate.netnih.gov These regions would be the most likely sites for hydrogen bonding and interactions with electrophiles. rsc.org Conversely, the hydrogen atoms, particularly the N-H proton of the imidazole ring, would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions is a key indicator of their strength.

The most significant donor-acceptor interactions typically involve the lone pairs of heteroatoms. In this compound, the lone pair electrons on the pyridine nitrogen (N1), the imidazole nitrogens (N3 and N4), and the chlorine atom are expected to be key donors. The primary acceptors would be the antibonding orbitals (σ* and π*) of the pyridine and imidazole rings.

A representative table of the types of interactions and their stabilization energies (E(2)), based on analyses of similar heterocyclic compounds, is presented below. These interactions are crucial for understanding the electronic landscape of the molecule. The notation n(X) refers to a lone pair on atom X, while π* and σ* refer to anti-bonding orbitals.

Table 1: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) (Note: This data is illustrative and based on analogous heterocyclic systems.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(N) of Pyridineπ(C-C) of PyridineHighIntramolecular charge transfer
n(N) of Imidazoleπ(C=C) of ImidazoleHighIntramolecular charge transfer
n(Cl)σ(C-C) of PyridineModerateHyperconjugation
π(C=C) of Pyridineπ(C=N) of ImidazoleModerateπ-π* interaction
π(C=N) of Imidazoleπ(C=C) of PyridineModerateπ-π interaction

The magnitude of the E(2) values in the table signifies the extent of electron delocalization. Higher E(2) values indicate stronger interactions, leading to greater stabilization of the molecule. The delocalization of electron density from the lone pair of the pyridine nitrogen to the antibonding π* orbitals of the ring is a characteristic feature of pyridine's aromaticity and electronic stability. Similarly, interactions involving the imidazole ring contribute to its electronic properties. The presence of the electron-withdrawing chlorine atom also influences the electronic distribution through hyperconjugative interactions.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, calculated based on the distribution of electrons among the atoms as determined by the basis set used in a computational chemistry calculation. This analysis provides a valuable, albeit basis-set dependent, picture of the electrostatic potential of the molecule and can help in identifying sites susceptible to electrophilic or nucleophilic attack.

For this compound, a Mulliken population analysis would quantify the charge distribution across the molecule. The nitrogen atoms in both the pyridine and imidazole rings are expected to carry negative charges due to their higher electronegativity compared to the adjacent carbon atoms. The chlorine atom, also being highly electronegative, would exhibit a negative charge. Conversely, the hydrogen atoms bonded to carbon and nitrogen would show positive charges.

The carbon atom attached to the chlorine (C4 of the pyridine ring) would likely have a positive charge due to the electron-withdrawing nature of the chlorine atom. The carbon atoms adjacent to the nitrogen atoms in both rings would also be expected to carry partial positive charges.

A representative table of calculated Mulliken atomic charges for the atoms in this compound, based on theoretical calculations of similar molecules, is provided below. The exact values can vary depending on the level of theory and basis set used for the calculation.

Table 2: Representative Mulliken Atomic Charges (Note: This data is illustrative and based on theoretical calculations of analogous molecules.)

AtomMulliken Charge (a.u.)
N (Pyridine)-0.5 to -0.7
C (Pyridine, adjacent to N)+0.2 to +0.4
C (Pyridine, C4-Cl)+0.1 to +0.3
Cl-0.1 to -0.3
N (Imidazole, NH)-0.6 to -0.8
H (on N of Imidazole)+0.3 to +0.5
N (Imidazole)-0.5 to -0.7
C (Imidazole)+0.1 to +0.4

The distribution of these charges is fundamental to understanding the molecule's reactivity. The negative charges on the nitrogen and chlorine atoms indicate their potential to act as nucleophilic centers or hydrogen bond acceptors. The positive charges on the hydrogen atoms, particularly the one on the imidazole nitrogen, suggest their propensity to act as hydrogen bond donors. The positively charged carbon atoms are potential sites for nucleophilic attack.

Charge Transfer Properties

The charge transfer properties of a molecule are intrinsically linked to its electronic structure, particularly the distribution of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies a more reactive molecule that is more prone to electronic transitions.

In this compound, intramolecular charge transfer (ICT) is expected to occur from the electron-rich regions (donors) to the electron-deficient regions (acceptors). The imidazole and pyridine rings, along with the chlorine substituent, play crucial roles in defining the donor-acceptor characteristics of the molecule.

Theoretical calculations on similar donor-acceptor heterocyclic systems have shown that the HOMO is often localized on the more electron-rich moiety, while the LUMO is situated on the more electron-deficient part. For this compound, the HOMO is likely to have significant contributions from the π-system of the imidazole ring, which is generally more electron-rich than pyridine. The LUMO, on the other hand, is expected to be predominantly localized on the π-system of the 4-chloropyridine (B1293800) moiety, which is rendered electron-deficient by the electronegative nitrogen atom and the chlorine substituent.

The electronic transition from the HOMO to the LUMO would therefore represent a π-π* charge transfer from the imidazole ring to the chloropyridine ring. This ICT process is fundamental to the molecule's potential applications in areas such as nonlinear optics and as a building block for functional materials.

Table 3: Representative HOMO, LUMO, and Energy Gap Values (Note: This data is illustrative and based on theoretical calculations of analogous molecules.)

ParameterEnergy (eV)
HOMO-6.0 to -7.0
LUMO-1.5 to -2.5
HOMO-LUMO Gap (ΔE)4.0 to 5.0

The magnitude of the HOMO-LUMO gap provides a measure of the molecule's excitability. A moderate energy gap, as suggested in the table, indicates a stable molecule, but one that can still undergo electronic transitions upon absorption of light, typically in the ultraviolet region. The specific energies of the HOMO and LUMO also relate to the molecule's ionization potential and electron affinity, respectively.

In-depth Computational Analysis of this compound Remains Elusive

A comprehensive search for theoretical and computational investigations into the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive queries for detailed analyses including Electron Localized Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG), Fukui Functions, and comparisons with other computational methods such as Restricted Hartree-Fock, no specific studies for this particular molecule could be identified.

While research exists on related chemical structures, such as various substituted pyridines and imidazoles, the explicit computational data required to construct a detailed and scientifically accurate article on this compound is not present in the public domain. The stringent requirement to focus solely on this compound prevents the extrapolation of data from analogous molecules, as such an approach would not be scientifically rigorous.

Therefore, the generation of a thorough and informative article adhering to the specified outline and detailing research findings and data tables for this compound is not possible at this time due to the absence of primary research on the subject. Further computational studies would be necessary to produce the specific data requested.

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-3-(1H-imidazol-4-yl)pyridine, and what critical reaction conditions must be optimized?

Methodology : The synthesis typically involves coupling reactions between imidazole and pyridine derivatives. For example:

  • Chlorination : Introduce chlorine at the 4-position of pyridine via electrophilic substitution using reagents like POCl₃ or PCl₅ under anhydrous conditions.
  • Imidazole Functionalization : Attach the imidazole moiety at the 3-position through cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts .
  • Key Conditions : Temperature control (0–5°C for quenching), solvent selection (dry tetrahydrofuran, THF), and stoichiometric ratios (e.g., 2.2 equivalents of potassium tert-butoxide) are critical to minimize side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., pyridine C-3 imidazole attachment, chlorine at C-4) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z: 195.6 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction by-products or impurities be identified and mitigated during synthesis?

Methodology :

  • By-Product Analysis : Use LC-MS to detect intermediates like 3-(1H-imidazol-4-yl)pyridine (chlorine-free) or dimerized species. Adjust stoichiometry or reaction time to suppress these .
  • Purification Strategies : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) for high-purity isolation .

Example Contradiction :
reports a 72% yield after cross-coupling, but lower yields may arise from incomplete deprotection of imidazole nitrogen. Verify protecting groups (e.g., tert-butyloxycarbonyl, Boc) and deprotection conditions (e.g., TFA in DCM) .

Q. What strategies are effective for functionalizing the imidazole or pyridine rings to enhance biological activity?

Methodology :

  • Pyridine Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethoxy) at the 4-position via nucleophilic aromatic substitution to modulate electronic properties .
  • Imidazole Functionalization : Alkylate the imidazole nitrogen (e.g., with propyl groups) to improve solubility or target binding .
  • Click Chemistry : Use ethynyl groups for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach bioactive moieties .

Q. How should researchers design in vivo studies to evaluate the neuropharmacological effects of this compound?

Methodology :

  • Dosage Regimen : For Alzheimer’s models (e.g., J20 mice), administer 2-chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine (CTEP) every other day (EOD) at 10 mg/kg to balance efficacy and toxicity .
  • Control Groups : Include vehicle controls (e.g., DMSO/saline) and positive controls (e.g., fenobam for mGluR5 antagonism) .
  • Endpoint Analysis : Monitor diurnal activity via actigraphy and validate target engagement with receptor-binding assays .

Q. What analytical approaches resolve contradictions in spectral data for structural confirmation?

Methodology :

  • X-ray Crystallography : Resolve ambiguous NMR signals (e.g., imidazole-proton tautomerism) by determining crystal structures .
  • Isotopic Labeling : Use 15N^{15}N-labeled imidazole to distinguish nitrogen environments in 15N^{15}N-HSQC NMR experiments .

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during chlorination) .
  • Waste Disposal : Neutralize acidic by-products with sodium bicarbonate before disposal .

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